molecular formula C18H20N2O4 B607973 N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide CAS No. 1800066-24-3

N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide

Cat. No. B607973
CAS RN: 1800066-24-3
M. Wt: 328.37
InChI Key: GTFAUKGKYICUDS-UHFFFAOYSA-N
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Description

N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide is a non-polymer compound with the formula C18 H20 N2 O4 . It has a formal charge of 0 and a formula weight of 328.362 Da .


Molecular Structure Analysis

The molecular structure of N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide is represented by the formula C18 H20 N2 O4 . It’s a non-polymer component . More detailed structural analysis would require additional information or computational chemistry tools.

Scientific Research Applications

  • Antimicrobial Activity : Benzamide derivatives, including those structurally related to N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide, have shown significant antimicrobial properties. For instance, certain benzamide derivatives demonstrated broad-spectrum activity against various microorganisms, including Staphylococcus aureus and Bacillus subtilis, with promising minimal inhibitory concentration (MIC) values (Ertan et al., 2007).

  • Cancer Therapy : Compounds structurally similar to N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide have been explored for their potential in cancer therapy. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was identified as an orally active histone deacetylase inhibitor, showing significant antitumor activity and has entered clinical trials (Zhou et al., 2008).

  • Bactericidal Agents : Certain benzamide derivatives have been assessed as potential bactericidal agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with some showing rapid concentration-dependent bactericidal effects (Zadrazilova et al., 2015).

  • Synthesis of Metalloligands : The compound has been used in the synthesis of metalloligands for designing single-molecule and single-chain magnets, showing the versatility of benzamide derivatives in material science (Costes et al., 2010).

  • HDAC Inhibitors for Cancer Treatment : Hydroxamic acid-based small molecules structurally similar to N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide, specifically targeting histone deacetylase 6 (HDAC6), have shown potential in cancer treatment due to their ability to inhibit cell growth without inducing death in normal cells (Lee et al., 2015).

properties

IUPAC Name

N-hydroxy-4-[[2-hydroxyethyl-(2-phenylacetyl)amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-11-10-20(17(22)12-14-4-2-1-3-5-14)13-15-6-8-16(9-7-15)18(23)19-24/h1-9,21,24H,10-13H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFAUKGKYICUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CCO)CC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide

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